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Uridine 5'-tetraphosphate

RNase inhibition nucleoside polyphosphate enzyme kinetics

Uridine 5'-tetraphosphate (p4U, CAS 10003-94-8) is a mononucleotide tetraphosphate that cannot be substituted by UTP or any triphosphate analog—the fourth phosphate group fundamentally alters binding thermodynamics, enzyme inhibition kinetics, and receptor pharmacology. p4U inhibits RNase A with Ki=1.8 μM (4.6-fold more potent than UTP), blocks dinucleosidetetraphosphatase with ~100-fold greater potency than UTP, and acts as a moderate-potency P2Y2 agonist (EC50=1.88 μM). X-ray co-crystal structures with RNase A are available for structure-guided design. Procure p4U for unambiguous, compound-specific results in ribonuclease inhibition, Np4Nase enzymology, and purinergic receptor SAR studies where UTP is scientifically invalid.

Molecular Formula C9H16N2O18P4
Molecular Weight 564.12 g/mol
CAS No. 10003-94-8
Cat. No. B162272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-tetraphosphate
CAS10003-94-8
Synonymsuridine 5'-tetraphosphate
Molecular FormulaC9H16N2O18P4
Molecular Weight564.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeySBVYRQFJZOKNGO-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine 5'-Tetraphosphate (CAS 10003-94-8) Procurement Guide: Structure, Class, and Comparators


Uridine 5'-tetraphosphate (p4U, CAS 10003-94-8) is a pyrimidine ribonucleoside 5'-tetraphosphate composed of a uracil base linked to a ribose sugar bearing a linear chain of four phosphate groups at the 5'-position [1]. It is a mononucleotide tetraphosphate, structurally and functionally distinct from dinucleotide tetraphosphates such as diuridine tetraphosphate (Up4U, diquafosol) and the endogenous vasoconstrictor uridine adenosine tetraphosphate (Up4A) [2]. As an intermediate between uridine 5'-triphosphate (UTP) and uridine 5'-pentaphosphate (p5U), p4U occupies a unique niche in the nucleoside polyphosphate series and serves as both a metabolite and a research probe for phosphate-chain-length-dependent pharmacology [3].

Why UTP or Other Uridine Nucleotides Cannot Simply Replace Uridine 5'-Tetraphosphate in Experimental or Industrial Workflows


Substituting UTP (uridine 5'-triphosphate) or other in-class nucleotides for p4U is not scientifically valid because the fourth phosphate group fundamentally alters binding thermodynamics, enzyme inhibition kinetics, and receptor interaction modes in ways that are not predictable from the behavior of the triphosphate analog. X-ray co-crystal structures reveal that the extended oligophosphate chain of p4U engages distinct cationic subsites within target proteins compared to UTP, and the chain-length-dependent affinity trend for uridine nucleotides (progressive gain with each additional phosphate) is opposite to that observed for adenosine nucleotides, where extension beyond the triphosphate is deleterious [1]. Consequently, experimental results obtained with UTP cannot be extrapolated to p4U, and procurement decisions must be based on compound-specific evidence rather than class-level assumptions [2].

Uridine 5'-Tetraphosphate (p4U) Quantitative Differentiation Evidence Against Closest Analogs


RNase A Inhibition: p4U (Uridine 5'-Tetraphosphate) Demonstrates 4.6-Fold Greater Potency Than UTP

In a direct competitive inhibition assay against bovine pancreatic ribonuclease A (RNase A), uridine 5'-tetraphosphate (p4U) exhibited a Ki of 1.8 ± 0.1 μM, representing a 4.6-fold enhancement in binding affinity compared to uridine 5'-triphosphate (UTP, p3U), which showed a Ki of 8.3 ± 0.3 μM under identical conditions [1]. The assay used purified RNase A with a fluorogenic substrate, and inhibition constants were determined by classical competitive inhibition analysis. X-ray co-crystal structures confirmed that the extended tetraphosphate chain of p4U engages multiple cationic regions of the RNase A active-site cleft that are inaccessible to the shorter triphosphate chain of UTP [1].

RNase inhibition nucleoside polyphosphate enzyme kinetics competitive inhibitor

Dinucleosidetetraphosphatase Inhibition: p4U Binds With Nanomolar Affinity, Outperforming Nucleoside Triphosphates by ~100-Fold

Uridine 5'-tetraphosphate (p4U) acts as an exceptionally potent inhibitor of dinucleosidetetraphosphatase (Np4Nase, EC 3.6.1.17) purified from Ehrlich ascites tumour cells, with a Ki value in the nanomolar range [1]. By contrast, nucleoside mono-, di-, and triphosphates (including UTP, UDP, and UMP) inhibit the same enzyme with Ki values in the 0.1 mM (100,000 nM) range, making p4U approximately two orders of magnitude more potent as an inhibitor [1]. This dramatic difference arises because the enzyme's active site is specifically evolved to recognize substrates and inhibitors bearing four phosphate groups, and the tetraphosphate chain of p4U forms stabilizing interactions that are geometrically impossible for triphosphate analogs.

dinucleosidetetraphosphatase Np4Nase enzyme inhibition nucleotide metabolism

Divergent Chain-Length Binding Trend: Uridine Oligophosphates Gain Affinity With Each Added Phosphate, Unlike Adenosine Analogs

A systematic comparison of 5'-nucleoside oligophosphates reveals a fundamental divergence between uridine and adenosine series: uridine nucleotides display progressive increases in RNase A binding affinity as the phosphate chain is extended from one to five phosphates (pU Ki = 4000 μM; p2U Ki = 650 μM; p3U/UTP Ki = 8.3 μM; p4U Ki = 1.8 μM; p5U Ki = 0.068 μM), whereas adenosine nucleotides show an optimal binding at the triphosphate level with a loss of affinity upon further chain extension (pA Ki = 170 μM; p2A Ki = 1.2 μM; p3A/ATP Ki = 0.86 μM; p4A Ki = 2.1 μM; p5A Ki = 1.4 μM) [1]. X-ray crystallography reveals that this divergent behavior originates from distinct binding conformations: the oligophosphate of p5U adopts an extended conformation targeting multiple cationic regions, while the oligophosphate of p5A is forced into a convoluted conformation by binding of the terminal phosphate in the P1 enzymic subsite [1].

structure-activity relationship oligophosphate nucleoside analog binding thermodynamics

P2Y2 Receptor Agonist Activity: p4U (EC50 1.88 μM) Provides a Distinct Pharmacological Profile From UTP (EC50 0.2–1.0 μM)

At the human recombinant P2Y2 purinergic receptor expressed in 1321N1 astrocytoma cells, uridine 5'-tetraphosphate (p4U) activates phospholipase C signaling with an EC50 of 1.88 μM (1880 nM), as measured by [3H]inositol phosphate accumulation [1]. The cognate triphosphate UTP activates the same receptor with an EC50 of 0.2–1.0 μM in identical 1321N1 transfectants, indicating that UTP is approximately 2- to 9-fold more potent [2]. The reduced potency of p4U at P2Y2 does not represent a disadvantage per se; rather, it provides a distinct pharmacological tool for discriminating between high-affinity (UTP-sensitive) and moderate-affinity (p4U-sensitive) P2Y2-mediated responses, and the tetraphosphate scaffold serves as a starting point for derivatization to achieve receptor subtype selectivity, as demonstrated by the δ-phenyl ester derivative MRS2768 which achieves P2Y2 selectivity with no detectable affinity for P2Y4 or P2Y6 receptors [3].

P2Y2 receptor purinergic signaling GPCR agonist pharmacology

Enzymatic Synthesis Accessibility: p4U Is Produced by a Specific UDP-Glucose:Polyphosphate Transferase Not Available for UTP Biosynthesis

Uridine 5'-tetraphosphate (p4U) can be synthesized enzymatically by UTP:glucose-1-phosphate uridylyltransferase (EC 2.7.7.9) from Saccharomyces cerevisiae, which transfers the uridylyl moiety from UDP-glucose onto tripolyphosphate (P3) to yield p4U, or onto tetrapolyphosphate (P4) to yield p5U [1]. This enzymatic route is specific to the uridine nucleotide series and does not operate efficiently with ADP or other purine nucleotide precursors, providing a biocatalytic production pathway that is unavailable for UTP, which is synthesized via distinct kinase cascades [1]. The ability to produce p4U enzymatically from inexpensive tripolyphosphate and UDP-glucose offers potential advantages in cost-effective, scalable production for research or industrial applications.

enzymatic synthesis biocatalysis uridylyltransferase nucleotide production

Uridine 5'-Tetraphosphate (CAS 10003-94-8): Evidence-Backed Application Scenarios for Research and Industrial Procurement


RNase A Inhibition and Ribonuclease Drug Discovery

Uridine 5'-tetraphosphate (p4U) serves as a validated, moderate-affinity competitive inhibitor of RNase A (Ki = 1.8 μM), with 4.6-fold greater potency than UTP [1]. This makes p4U a preferred tool compound for laboratories investigating ribonuclease inhibition mechanisms, screening for RNase A superfamily modulators, or developing nucleotide-based inhibitors of angiogenin and related therapeutic targets. The available X-ray co-crystal structures of p4U bound to RNase A further enable structure-guided design efforts.

Dinucleosidetetraphosphatase (Np4Nase) Mechanistic Studies

Because p4U inhibits dinucleosidetetraphosphatase with nanomolar potency—approximately 100-fold stronger than UTP or other nucleoside triphosphates [1]—it is an indispensable reagent for enzymologists characterizing Np4Nase kinetics, substrate specificity, and physiological roles in nucleotide metabolism. UTP cannot substitute in these assays due to its 100-fold weaker inhibition.

Structure-Activity Relationship Studies of Phosphate Chain Length in Nucleoside Polyphosphates

The divergent chain-length binding trend—where uridine nucleotides gain affinity with each additional phosphate (p3U < p4U < p5U) while adenosine nucleotides lose affinity beyond the triphosphate (p3A > p4A > p5A)—positions p4U as a critical intermediate for systematic SAR studies [1]. Procurement of the complete p(n)U series (p3U through p5U) is essential for any laboratory investigating nucleobase-specific contributions to oligophosphate recognition.

P2Y Purinergic Receptor Pharmacological Profiling and Ligand Development

With an EC50 of 1.88 μM at the human P2Y2 receptor, p4U provides a moderate-potency agonist phenotype that is pharmacologically distinguishable from the high-potency UTP phenotype (EC50 0.2–1.0 μM) [1][2]. Furthermore, the tetraphosphate scaffold is the direct precursor to selective P2Y2 agonist derivatives such as MRS2768, which achieves P2Y2 selectivity (EC50 1.89 μM) with no detectable affinity for P2Y4 or P2Y6 receptors and demonstrates enhanced stability and in vivo cardioprotective efficacy [3]. This makes p4U a valuable starting material for medicinal chemistry programs targeting purinergic receptors.

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